molecular formula C9H9F3N2OS B2455735 N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide CAS No. 2308293-33-4

N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide

Cat. No.: B2455735
CAS No.: 2308293-33-4
M. Wt: 250.24
InChI Key: SAQSOEFZKYNSNP-UHFFFAOYSA-N
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Description

N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide is a synthetic organic compound characterized by the presence of trifluoromethyl and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide typically involves the reaction of 2,2,2-trifluoroethylamine with 4-methyl-1,3-thiazole-2-carboxylic acid under specific conditions. The reaction is carried out in the presence of a coupling agent such as EDC (1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can result in various substituted derivatives.

Scientific Research Applications

N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiazole ring can interact with enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide is unique due to the combination of its trifluoromethyl and thiazole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-[2,2,2-trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2OS/c1-3-6(15)14-7(9(10,11)12)8-13-5(2)4-16-8/h3-4,7H,1H2,2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQSOEFZKYNSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)C(C(F)(F)F)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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